molecular formula C19H18N4O4S B15036397 N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide

Cat. No.: B15036397
M. Wt: 398.4 g/mol
InChI Key: YMQUVXMZUFZIES-UHFFFAOYSA-N
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Description

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfamoyl group, and an acetamide moiety. Its molecular formula is C12H12N4O3S, and it has a molecular weight of 292.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide typically involves the reaction of 2-aminopyrimidine with 4-acetamidobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time. The final product is obtained through multiple purification steps, including filtration, crystallization, and drying .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of prostaglandin synthesis and the modulation of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl Sulfadiazine: Similar structure with an acetyl group instead of the tolyloxy group.

    Sulfadiazine: Lacks the acetamide moiety but has a similar sulfamoyl group.

    N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide: Similar structure but without the tolyloxy group.

Uniqueness

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide is unique due to its combination of a pyrimidine ring, a sulfamoyl group, and an acetamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it versatile in various applications .

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H18N4O4S/c1-14-5-2-3-6-17(14)27-13-18(24)22-15-7-9-16(10-8-15)28(25,26)23-19-20-11-4-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)

InChI Key

YMQUVXMZUFZIES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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